molecular formula C10H19NO4 B7939943 2-[(Boc-amino)methyl]butanoic acid

2-[(Boc-amino)methyl]butanoic acid

Cat. No.: B7939943
M. Wt: 217.26 g/mol
InChI Key: NEIGWFMADWPGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is a chiral β-amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. One common method involves the reaction of ®-2-amino-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid can be scaled up using continuous flow processes. These processes offer advantages in terms of efficiency, safety, and sustainability. For example, the use of flow microreactor systems allows for the direct introduction of the tert-butyloxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Corresponding amine.

    Substitution: Free amine.

Scientific Research Applications

®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid involves its role as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and reactivity in synthetic applications. Its structure allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGWFMADWPGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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